molecular formula C15H15N3O2 B2562324 (E)-3-(dimethylamino)-1-[4-(2-pyrimidinyloxy)phenyl]-2-propen-1-one CAS No. 339018-66-5

(E)-3-(dimethylamino)-1-[4-(2-pyrimidinyloxy)phenyl]-2-propen-1-one

Cat. No. B2562324
CAS RN: 339018-66-5
M. Wt: 269.304
InChI Key: POUFCTIUPAXZJZ-DHZHZOJOSA-N
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Description

(E)-3-(Dimethylamino)-1-[4-(2-pyrimidinyloxy)phenyl]-2-propen-1-one, also known as (E)-3-(dimethylamino)-1-[4-(2-pyrimidin-4-yloxy)phenyl]-2-propen-1-one, is an organic compound that is widely used in scientific research. It is a synthetic compound that has been used to study various biochemical and physiological processes. This compound has been studied for its potential applications in drug development, drug delivery, and biotechnology.

Scientific Research Applications

Nonlinear Optical Material

(E)-1-(4-(dimethylamino)-3-(pyren-1-yl)prop-2-en-1-one, a derivative closely related to the chemical , has been explored for its use as a broadband nonlinear optical material. Studies demonstrated that these compounds possess a significant third-order nonlinear refractive index, coupled with high linear transmission, indicating their potential as superior broadband nonlinear refractive materials. The ultrafast refraction mechanism, both under off and on-resonant regimes, was thoroughly investigated, revealing a pure response of bound electrons and excited-state enhanced nonlinear refraction respectively (Wu et al., 2017).

Antimicrobial and Anticancer Activity

Compounds synthesized from the reaction of (E)-3-(dimethylamino)-1-(4-(trifluoromethyl)phenyl)prop-2-en-1-one, a molecule structurally similar to the chemical of interest, with various heterocyclic amines, have been analyzed for their antimicrobial and anticancer activities. These novel fused pyrimidine derivatives demonstrated significant inhibitory effects on the growth of tested cell lines, indicating their potential as effective antimicrobial and anticancer agents (Al-Bogami et al., 2018).

Synthesis of Novel Derivatives and Biological Activity

(E)-3-(N,N-Dimethylamino)-1-(3-methylthiazolo[3,2-a]benzimidazol-2-yl)prop-2-en-1-one, another similar compound, was utilized as a precursor for the synthesis of various novel derivatives, including pyrazolo[1,5-a]pyrimidine, 1,2,4-triazolo[1,5-a]pyrimidine, pyrido[2,3-d]pyrimidine, and others. Some of these newly synthesized compounds exhibited moderate effects against certain bacterial and fungal species, highlighting their potential for further exploration in pharmaceutical applications (Abdel‐Aziz et al., 2008).

Nonlinear Optical Absorption and Optical Device Applications

The nonlinear optical properties of certain derivatives, such as 3-(4-(dimethylamino)phenyl)-1-(4-(4-(hydroxymethyl)-1H-1,2,3-triazol-1-yl)phenyl)prop-2-en-1-one, have been studied, revealing their potential for optical device applications like optical limiters. The distinct nonlinear absorption behavior under different laser intensities, including a switchover from saturable absorption to reverse saturable absorption, makes these compounds interesting candidates for further research in optical technologies (Rahulan et al., 2014).

properties

IUPAC Name

(E)-3-(dimethylamino)-1-(4-pyrimidin-2-yloxyphenyl)prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N3O2/c1-18(2)11-8-14(19)12-4-6-13(7-5-12)20-15-16-9-3-10-17-15/h3-11H,1-2H3/b11-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POUFCTIUPAXZJZ-DHZHZOJOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C=CC(=O)C1=CC=C(C=C1)OC2=NC=CC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)/C=C/C(=O)C1=CC=C(C=C1)OC2=NC=CC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>40.4 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24819969
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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